Product packaging for Isopropyl-n-octyl-amine(Cat. No.:CAS No. 25513-58-0)

Isopropyl-n-octyl-amine

Cat. No.: B15481574
CAS No.: 25513-58-0
M. Wt: 171.32 g/mol
InChI Key: FXGYFSUEXFAPHG-UHFFFAOYSA-N
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Description

Isopropyl-n-octyl-amine is a secondary amine compound with the molecular formula C11H25N and a molecular weight of 171.32 g/mol . Its structure features a branched isopropyl group and a linear n-octyl chain bonded to a nitrogen center, classifying it as an aliphatic amine. This specific structural motif suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. In drug discovery, systematic alteration of amine structures is a fundamental strategy in Structure-Activity Relationship (SAR) studies to probe the importance of specific molecular features for biological activity . The combination of bulky and long-chain alkyl groups in this compound may be valuable for investigating steric and hydrophobic interactions with biological targets. Furthermore, secondary amines can serve as key synthons in the development of compounds such as herbicides, pesticides, and pharmaceuticals, following the precedent of simpler amines like Isopropylamine . As a reagent, it may also find application in materials science, for instance in the development of surfactants or as an additive in polymer chemistry. Available for research applications, this compound is provided as a high-purity material for use in laboratory settings only. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H25N B15481574 Isopropyl-n-octyl-amine CAS No. 25513-58-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25513-58-0

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-propan-2-yloctan-1-amine

InChI

InChI=1S/C11H25N/c1-4-5-6-7-8-9-10-12-11(2)3/h11-12H,4-10H2,1-3H3

InChI Key

FXGYFSUEXFAPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Isopropyl N Octyl Amine and Analogues

Direct Amination Routes

Direct amination methods involve the formation of the carbon-nitrogen bond in a single conceptual step, often through the reaction of carbonyl compounds or alcohols with amines. These routes are highly valued for their efficiency and are the subject of ongoing research to develop more active and selective catalysts.

Reductive Amination Strategies

Reductive amination is a widely utilized and versatile method for synthesizing amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com This can be performed in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org

A key advantage of reductive amination is its ability to avoid the over-alkylation that can plague other methods. masterorganicchemistry.commasterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are capable of selectively reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu The reaction is typically carried out under mildly acidic conditions (pH 6-8) to facilitate imine formation without deactivating the amine nucleophile. harvard.edu

For the synthesis of isopropyl-n-octyl-amine, two primary reductive amination pathways are feasible: the reaction of octanal (B89490) with isopropylamine (B41738) or the reaction of acetone (B3395972) with octylamine (B49996). Both routes lead to the same desired secondary amine. The versatility of this method allows for the synthesis of a wide array of secondary and tertiary amines by choosing the appropriate carbonyl and amine starting materials. masterorganicchemistry.com

Table 1: Reductive Amination Strategies for this compound
Starting Material 1Starting Material 2Reducing AgentCatalystKey Features
OctanalIsopropylamineSodium cyanoborohydrideMild acid (e.g., Acetic Acid)One-pot synthesis, good control over alkylation. wikipedia.orgmasterorganicchemistry.com
AcetoneOctylamineSodium triacetoxyborohydride-Selective reduction of the intermediate imine. masterorganicchemistry.comharvard.edu
OctanalIsopropylamineH2Palladium/Carbon (Pd/C)Catalytic hydrogenation, often requires higher pressure. wikipedia.org

Amination of Alcohols via Catalytic Pathways

The direct amination of alcohols with amines represents a highly atom-economical and environmentally friendly approach to amine synthesis, as the only byproduct is water. wikipedia.org This "hydrogen-borrowing" or "hydrogen-transfer" mechanism involves the initial dehydrogenation of the alcohol to an aldehyde or ketone intermediate by the catalyst. mdpi.comescholarship.org This intermediate then reacts with the amine to form an imine, which is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol. mdpi.comescholarship.org

A variety of heterogeneous catalysts have been developed for this transformation, often based on metals such as nickel, palladium, platinum, and ruthenium. researchgate.netorganic-chemistry.org For instance, a bimetallic platinum-tin catalyst supported on γ-Al2O3 or TiO2 has been shown to be effective for the synthesis of secondary amines from primary alcohols and primary amines. google.com The reaction is typically carried out at elevated temperatures (80-200°C) in a closed reactor. google.com

In the context of synthesizing this compound, this methodology could involve the reaction of 1-octanol (B28484) with isopropylamine or isopropanol (B130326) with octylamine. Research has shown that nickel-based catalysts, sometimes promoted with other metals like copper or iron, are effective for the amination of long-chain alcohols. researchgate.netresearchgate.net For example, Ni/Al2O3 catalysts have been studied for the amination of 1-octanol, with findings indicating that the basic sites on the alumina (B75360) support can facilitate the initial dehydrogenation step. mdpi.com The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired secondary amine over potential side products. researchgate.net

Table 2: Catalytic Amination of Alcohols
AlcoholAmineCatalystTemperature (°C)Key Findings
1-OctanolIsopropylaminePt-Sn/γ-Al2O380-200Effective for producing secondary amines with high atom economy. google.com
IsopropanolOctylamineNi/LaAlSiO~200High catalyst activity attributed to strong surface basicity. researchgate.netx-mol.com
1-OctanolAmmonia (B1221849)Ni-Cu/Diatomite~200High conversion of octanol (B41247) and selectivity to trioctylamine (B72094) at a specific Ni:Cu ratio. researchgate.net
Aliphatic AlcoholsPrimary AminesRu(p-cymene)Cl2]2/dppfHighGeneral method for converting primary amines to secondary amines. organic-chemistry.org

Alternative N-Alkylation Approaches

While direct alkylation of amines with alkyl halides can be a straightforward method for forming C-N bonds, it is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comchemguide.co.uk This is because the product amine is often more nucleophilic than the starting amine, leading to further alkylation. masterorganicchemistry.com

To overcome this challenge, various strategies have been developed. One approach involves using a large excess of the amine to favor mono-alkylation. Another is the use of specific catalytic systems. For instance, cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Microwave irradiation has also been explored to accelerate the N-alkylation of amines with alkyl halides, sometimes in aqueous media without the need for a phase transfer catalyst. mdma.ch

For the synthesis of this compound, this could involve the reaction of octylamine with an isopropyl halide or isopropylamine with an octyl halide. However, due to the potential for over-alkylation, these methods are often less preferred than reductive amination or the catalytic amination of alcohols for achieving high yields of the desired secondary amine. masterorganicchemistry.com

Indirect Synthesis via Precursor Functionalization

Indirect methods for synthesizing this compound involve the sequential introduction of the octyl and isopropyl groups onto a nitrogen-containing precursor. These multi-step approaches can offer greater control over the final product, particularly when direct methods might lead to undesirable side reactions.

Derivatization of Octylamine with Isopropyl Moieties

Starting with octylamine, the isopropyl group can be introduced through various chemical transformations. One of the most common and efficient methods is reductive amination with acetone. masterorganicchemistry.com In this reaction, octylamine reacts with acetone to form an intermediate imine, which is then reduced in situ to yield this compound. This method is highly effective and generally provides good yields with high selectivity for the secondary amine.

Another approach is the direct alkylation of octylamine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. However, as previously mentioned, this reaction can be difficult to control and may lead to the formation of the tertiary amine (diisopropyloctylamine) and the quaternary ammonium salt as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as using a large excess of octylamine, can help to mitigate this issue.

Functionalization of Isopropylamine with Octyl Moieties

Conversely, starting with isopropylamine, the n-octyl group can be introduced. Reductive amination with octanal is a highly effective method. masterorganicchemistry.com Isopropylamine reacts with octanal to form the corresponding imine, which is subsequently reduced to the target secondary amine. This one-pot procedure is often preferred due to its simplicity and high efficiency.

Alternatively, the N-alkylation of isopropylamine with an octyl halide, such as 1-bromooctane, can be employed. chemguide.co.uk Similar to the reverse alkylation, this reaction is susceptible to over-alkylation, leading to the formation of the tertiary amine (isopropyldioctylamine). masterorganicchemistry.com Strategies to favor mono-alkylation, such as using a significant excess of isopropylamine, are necessary to achieve a reasonable yield of this compound.

Catalytic Systems in Amine Synthesis

The direct amination of alcohols presents a highly atom-economical route to amines, proceeding through a hydrogen-borrowing or hydrogen-autotransfer mechanism. This process involves three key steps: the dehydrogenation of the alcohol to an aldehyde or ketone, the condensation of the carbonyl compound with an amine to form an imine, and finally, the hydrogenation of the imine to the target amine. escholarship.org The efficacy of this tandem reaction is heavily reliant on the choice of catalyst.

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for reusability. Several metal-based systems have demonstrated effectiveness in the synthesis of n-octylamine and related compounds.

Raney Nickel: This catalyst, often prepared by treating a nickel-aluminum alloy with a sodium hydroxide solution, is a staple in industrial amination processes. google.com Modified Raney Nickel catalysts have been employed in the synthesis of monoisopropylamine from acetone or isopropanol. google.com

Cu-Ni/Al₂O₃: Bimetallic catalysts, particularly those combining copper and nickel on an alumina support, have shown significant promise. A patent describes the synthesis of n-octylamine from n-octanol and liquefied ammonia using a Cu-Ni/Al₂O₃ catalyst under high temperature and pressure. google.com The combination of copper, known for its dehydrogenation activity, and nickel, effective for hydrogenation, makes this a potent catalytic system. researchgate.net Research has shown that Ni-Cu bimetallic nanoparticles supported on γ-Al₂O₃ can effectively catalyze the N-alkylation of amines with alcohols. researchgate.net Another method for synthesizing n-octylamine utilizes a kieselguhr-supported nickel catalyst, highlighting the importance of the support material. google.com

Iron Nitride (Fe₂.₅N): A novel approach involves the use of iron nitride as a nitrogen source for the synthesis of octylamines. In this looping process, nitrogen gas reacts with iron to form FeₓN, which then reacts with alcohols to produce amines, achieving a high transfer of nitrogen to the organic compounds. researchgate.net

The table below summarizes various heterogeneous catalytic systems used in the synthesis of amines, including conditions and outcomes.

CatalystReactantsProductTemperature (°C)Pressure (MPa)Key FindingsReference
Cu-Ni/Al₂O₃n-Octanol, Liquefied Ammonian-Octylamine190 - 2500.1 - 16.0Effective for ammonification of n-octanol. google.com
Kieselguhr supported Nin-Octanol, Liquefied Ammonian-Octylamine150 - 1801.5 - 3.0Lower reaction temperature extends catalyst life. google.com
Cu-Cr/Al₂O₃n-Octanol, Liquefied Ammonian-Octylamine120 - 2500.5 - 2Continuous feeding in a fixed-bed reactor improves efficiency. google.com
Ni/θ-Al₂O₃Amines, AlcoholsN-alkylated aminesNot specifiedNot specifiedHighly active and reusable for N-alkylation. researchgate.net researchgate.net
Ni/LaAlSiOIsopropanol, AmmoniaIsopropylamineNot specifiedNot specifiedHigh activity due to strong surface basicity. researchgate.net researchgate.net

While heterogeneous systems are prevalent, homogeneous catalysts, particularly those based on precious metals like ruthenium and iridium, have been reported for the direct amination of fatty alcohols. researchgate.net However, the development of efficient homogeneous catalysts based on more abundant and less expensive metals is an active area of research. For instance, nickel-based homogeneous systems have been reported for the alkylation of amines. researchgate.net

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com This approach offers a metal-free alternative for the synthesis of chiral amines. The mechanism often involves the formation of reactive intermediates like iminium ions or enamines. beilstein-journals.org For example, chiral phosphoric acids have been used to catalyze the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines to produce α-aryl glycines. researchgate.net While direct application to this compound is not explicitly detailed in the provided search results, the principles of organocatalysis are applicable to the synthesis of a wide range of amines. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com The direct amination of alcohols is an inherently atom-economical process as, ideally, the only byproduct is water. escholarship.org Catalytic methods that proceed with high selectivity and yield are crucial for maximizing atom economy. researchgate.netnih.gov For instance, a catalyst-free synthesis of chromene derivatives under ultrasound irradiation in aqueous ethanol (B145695) boasts a 95% atom economy. researchgate.net

The choice of solvent is a critical aspect of green chemistry. Efforts are made to either eliminate the solvent entirely (solvent-free synthesis) or replace hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. researchgate.netresearchgate.net For example, the synthesis of spirooxindoles has been achieved using a deep eutectic solvent, which acts as both the catalyst and the reaction medium, offering an eco-friendly and efficient protocol. nih.gov

The following table highlights green chemistry approaches in amine synthesis.

ApproachReactionSolvent/ConditionsKey AdvantagesReference
Atom-Economical SynthesisCatalyst-free synthesis of chromene derivativesAqueous ethanol, Ultrasound irradiation95% atom economy, avoids catalysts and volatile organic solvents. researchgate.net
Environmentally Benign SolventSynthesis of spirooxindolesDeep eutectic solvent (choline chloride-oxalic acid)Recyclable, non-toxic, and biodegradable catalyst/solvent system. nih.gov
Solvent-Free SynthesisMicrowave-assisted cyclocondensationMontmorillonite K-10, Solvent-freeEnhanced reaction rate, higher yields, and easier workup. researchgate.net researchgate.net

Waste Minimization and Byproduct Management

In the synthesis of this compound and its analogues, the adoption of advanced synthetic methodologies is crucial for minimizing waste and managing byproducts effectively. Green chemistry principles, such as atom economy and the use of catalytic processes, are central to developing sustainable manufacturing routes. acs.orgresearchgate.net Key strategies focus on enhancing reaction selectivity, reducing the use of hazardous materials, and implementing efficient process technologies like continuous flow systems. nih.govresearchgate.net

The primary routes for synthesizing secondary amines like this compound, namely reductive amination and the "hydrogen borrowing" concept, have been refined to address waste and byproduct concerns. organic-chemistry.orglibretexts.org Traditional methods often suffer from low atom economy due to the use of stoichiometric reagents and the formation of significant waste streams. masterorganicchemistry.comd-nb.info

Byproduct Formation and Control in Reductive Amination

Reductive amination, a cornerstone of amine synthesis, involves the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate. wikipedia.org For this compound, this would typically involve reacting acetone with n-octylamine or octanal with isopropylamine. While effective, this method can generate several byproducts.

A significant challenge is controlling the selectivity to avoid the formation of undesired products. libretexts.org Over-alkylation, leading to the formation of tertiary amines, is a common issue as the secondary amine product can be more nucleophilic than the starting primary amine. nih.gov Another common byproduct is the alcohol resulting from the reduction of the carbonyl starting material. libretexts.org The choice of reducing agent and catalyst is critical in mitigating these side reactions. youtube.comacs.org

The use of milder and more selective reducing agents, such as sodium triacetoxyborohydride (STAB), has been shown to give higher yields and fewer side products compared to reagents like sodium borohydride. nih.gov Catalytic hydrogenation using heterogeneous catalysts, such as palladium on carbon (Pd/C), is another effective method that often results in high selectivity and allows for easier catalyst recovery and reuse, thereby minimizing waste. libretexts.orgacs.org

Below is a table summarizing the impact of different reducing agents on byproduct formation in a representative reductive amination reaction.

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Desired Secondary Amine Yield (%) Tertiary Amine Byproduct (%) Alcohol Byproduct (%) Reference
Sodium Borohydride (NaBH₄) Moderate Significant Significant nih.govresearchgate.net
Sodium Cyanoborohydride (NaBH₃CN) High Low Low wikipedia.orgresearchgate.net
Sodium Triacetoxyborohydride (STAB) High Very Low Low acs.orgnih.gov
Catalytic Hydrogenation (H₂/Pd/C) High Low Low libretexts.orgacs.org

Waste Reduction through the Hydrogen Borrowing Strategy

The "hydrogen borrowing" or hydrogen auto-transfer methodology represents a highly atom-economical and green approach for the N-alkylation of amines with alcohols. masterorganicchemistry.comd-nb.info This process, which would involve reacting isopropylamine with 1-octanol or n-octylamine with 2-propanol to form this compound, produces water as the only theoretical byproduct. nih.gov The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine to form an imine that is subsequently reduced by the "borrowed" hydrogen. masterorganicchemistry.com

The table below illustrates the selectivity of different catalytic systems in the N-alkylation of amines with alcohols via the hydrogen borrowing strategy.

Table 2: Selectivity of Various Catalysts in Hydrogen Borrowing N-Alkylation

Catalyst System Desired Secondary Amine Yield (%) Tertiary Amine Byproduct (%) Other Byproducts Reference
Ru-based homogeneous catalyst High (up to 95%) Low Minimal
Ir-based homogeneous catalyst High (up to 98%) Very Low Minimal youtube.com
Ni-based heterogeneous catalyst Good (up to 85%) Moderate Aldol condensation products organic-chemistry.org
Cu-based heterogeneous catalyst High (up to 95%) Low Dehydrogenation of alcohol organic-chemistry.org
Co-based heterogeneous catalyst High (up to 92%) Low Minimal nih.gov

Advanced Process Technologies for Waste Minimization

Beyond the choice of reaction pathway and catalyst, the implementation of advanced process technologies can significantly contribute to waste minimization. Continuous flow chemistry, for instance, offers several advantages over traditional batch processing. nih.gov These include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for in-line analysis and purification, which can lead to higher yields and reduced waste generation.

Continuous flow systems have been successfully applied to reductive amination and hydrogen borrowing reactions, demonstrating the potential for scalable and sustainable production of amines. acs.org The precise control over reaction parameters in a flow reactor can lead to improved selectivity and a significant reduction in the environmental factor (E-factor), a key metric in green chemistry that quantifies the amount of waste produced per unit of product. acs.org

Electrochemical methods also present a promising green alternative for reductive amination. By using electricity to drive the reduction, the need for chemical reducing agents and the associated waste can be eliminated. Recent studies have focused on developing electrochemical protocols that utilize recoverable solvents and electrolytes to further minimize the environmental impact.

Chemical Reactivity and Mechanistic Studies of Isopropyl N Octyl Amine

Nucleophilic Character and Reaction Pathways

Isopropyl-n-octyl-amine, a secondary amine, possesses a lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. byjus.com This nucleophilicity is central to its reactivity, allowing it to participate in a variety of chemical transformations. The steric hindrance presented by the isopropyl and n-octyl groups influences the rate and accessibility of the nitrogen's lone pair for chemical reactions.

As a secondary amine, this compound readily undergoes acylation reactions with acyl chlorides and acid anhydrides through nucleophilic acyl substitution to form N,N-disubstituted amides. orgoreview.compressbooks.publibretexts.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent. orgoreview.com The subsequent elimination of a leaving group, such as a chloride ion, from the tetrahedral intermediate results in the formation of the corresponding amide. orgoreview.com These reactions are often conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. orgoreview.com

The resulting N-isopropyl-N-octylamide is significantly less nucleophilic and less basic than the parent amine. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance, which reduces their availability for further reactions. orgoreview.com Consequently, the reaction typically ceases after the formation of the amide without proceeding to further acylation. orgoreview.com

Table 1: Acylation Reaction of this compound

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl ChlorideN-isopropyl-N-octylacetamideAcylation
This compoundBenzoyl ChlorideN-isopropyl-N-octylbenzamideAcylation
This compoundAcetic AnhydrideN-isopropyl-N-octylacetamideAcylation

The nucleophilic nature of this compound allows it to react with alkyl halides in a nucleophilic aliphatic substitution reaction. ucalgary.ca This alkylation process can occur in a stepwise manner. The initial reaction of the secondary amine with an alkyl halide yields a tertiary ammonium (B1175870) salt, which upon deprotonation by a base (often excess amine) forms a tertiary amine. ucalgary.ca

Table 2: Stepwise Alkylation to Form a Quaternary Ammonium Salt

StepReactantsProduct
1This compound + Methyl IodideN-isopropyl-N-methyl-n-octylamine (Tertiary Amine)
2N-isopropyl-N-methyl-n-octylamine + Methyl IodideN-isopropyl-N,N-dimethyl-n-octylammonium Iodide (Quaternary Ammonium Salt)

Condensation reactions are another important class of transformations for secondary amines like this compound. While primary amines react with aldehydes and ketones to form Schiff bases (imines), secondary amines react to form enamines. libretexts.orgwikipedia.org

A significant condensation reaction involving secondary amines is the Mannich reaction. This is a three-component reaction that involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a secondary amine. byjus.comtestbook.comwikipedia.org The mechanism proceeds in several steps:

Formation of an Iminium Ion: this compound reacts with formaldehyde to form an electrophilic iminium ion, with the loss of a water molecule. wikipedia.orgadichemistry.comnrochemistry.com

Enolization: The carbonyl compound, which must have an acidic alpha-proton, tautomerizes to its enol form. testbook.comwikipedia.org

Nucleophilic Attack: The enol form of the carbonyl compound then attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. byjus.comadichemistry.com

This reaction is a versatile method for introducing an aminomethyl group into a molecule and is significant in the synthesis of various pharmaceuticals and natural products. nih.gov

Table 3: Condensation Reactions of this compound

Reaction TypeReactantsKey IntermediateProduct Type
Enamine FormationThis compound + Ketone/Aldehyde-Enamine
Mannich ReactionThis compound + Formaldehyde + Enolizable Carbonyl CompoundIminium IonMannich Base (β-amino carbonyl compound)

N-Dealkylation and N-Functionalization Processes

N-dealkylation is the removal of an alkyl group from an amine and represents a key transformation in both synthetic organic chemistry and drug metabolism. nih.govnih.gov For an unsymmetrical secondary amine like this compound, the selective removal of either the isopropyl or the n-octyl group is a significant challenge.

Oxidative N-dealkylation is a common metabolic pathway catalyzed by enzymes such as cytochrome P450. nih.govworldscientific.com This process can also be achieved through chemical methods. The reaction generally proceeds through the formation of an unstable carbinolamine intermediate, which then fragments to yield a primary amine and a carbonyl compound (an aldehyde or ketone). mdpi.comuomustansiriyah.edu.iq

Two primary mechanisms are proposed for the initial step of oxidation:

Hydrogen Atom Transfer (HAT): A direct abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by an oxidizing species. nih.govrsc.org

Electron Transfer-Proton Transfer (ET-PT): An initial single electron transfer from the amine to the oxidant, forming a radical cation, followed by the loss of a proton from the adjacent carbon. mdpi.comrsc.org

In the case of this compound, oxidative dealkylation could lead to the formation of either n-octylamine and acetone (B3395972) (from deisopropylation) or isopropylamine (B41738) and octanal (B89490) (from deoctylation). The selectivity often depends on the specific reagents and reaction conditions used.

Table 4: Potential Products of Oxidative N-Dealkylation

Cleaved GroupResulting Primary AmineCarbonyl Byproduct
Isopropyln-OctylamineAcetone
n-OctylIsopropylamineOctanal

The cleavage of the strong carbon-nitrogen bond in amines is a synthetically challenging yet valuable transformation. nih.gov Various methods have been developed to achieve this, including transition-metal catalysis and photochemical approaches. nih.govrsc.org The selective cleavage of one C-N bond over another in an unsymmetrical amine is a primary focus of N-dealkylation strategies.

For this compound, the cleavage could target either the C(isopropyl)-N bond or the C(n-octyl)-N bond. The regioselectivity of this cleavage is influenced by factors such as the steric environment around the nitrogen and the stability of the potential radical or carbocation intermediates formed during the reaction. For example, methods that proceed via radical intermediates may favor cleavage that leads to the more stable secondary (from the isopropyl group) or primary (from the n-octyl group) radical. Photoredox catalysis, in combination with a Lewis acid, has been shown to enable the reductive cleavage of C-N bonds in amides derived from cyclic amines. acs.org Similar principles could potentially be applied to the direct cleavage of C-N bonds in the amine itself under specific catalytic conditions.

Table 5: Reagents and Methods for C-N Bond Cleavage in Amines

MethodReagent/Catalyst TypePotential Application
Chemical DealkylationCyanogen Bromide (von Braun reaction)Stepwise degradation of tertiary amines to secondary amines. nih.gov
Catalytic OxidationRhodium or Copper CatalystsAerobic oxidative N-dealkylation. nih.govworldscientific.com
Photochemical CleavagePhotoredox CatalystsLight-mediated C-N bond cleavage. rsc.org
Reductive CleavageLithium powder with a catalytic amount of naphthaleneReductive detritylation of N-tritylamines. organic-chemistry.org

Derivatization for Enhanced Functionality

This compound, a secondary amine, serves as a versatile precursor for the synthesis of a variety of derivatives with tailored properties. Its reactivity is primarily centered around the nitrogen atom, which possesses a lone pair of electrons and a single hydrogen atom, making it nucleophilic and susceptible to substitution reactions. wikipedia.org These reactions allow for the introduction of new functional groups, thereby modifying the molecule's steric and electronic characteristics for specific applications.

Key derivatization reactions for secondary amines like this compound include acylation, alkylation, and sulfonylation. geeksforgeeks.orgbritannica.com

Acylation: The reaction with acyl chlorides or acid anhydrides results in the formation of N,N-disubstituted amides. wikipedia.orgbritannica.com For instance, reacting this compound with an acyl chloride, such as ethanoyl chloride, under basic conditions yields N-isopropyl-N-octylacetamide. This transformation replaces the basic nitrogen center with a non-basic amide group, significantly altering its chemical properties and potential for intermolecular interactions.

Alkylation: Secondary amines can be alkylated by reacting them with alkyl halides. wikipedia.orggeeksforgeeks.org The reaction of this compound with an alkyl halide like methyl iodide leads to the formation of a tertiary amine, Isopropyl-methyl-n-octylamine. Further alkylation can produce a quaternary ammonium salt. geeksforgeeks.org This process enhances the steric bulk around the nitrogen atom and modifies the compound's basicity and nucleophilicity.

Sulfonylation: The Hinsberg reaction, involving the treatment of a secondary amine with a benzenesulfonyl chloride, is a classic method for derivatization. msu.edu With this compound, this reaction produces N-isopropyl-N-octylbenzenesulfonamide. geeksforgeeks.org The resulting sulfonamide is a stable derivative, and this reaction is historically used to distinguish between primary, secondary, and tertiary amines. geeksforgeeks.orgmsu.edu

These derivatization strategies are crucial for fine-tuning the molecule's properties, such as solubility, polarity, and coordinating ability, for applications in areas like organic synthesis and materials science.

Table 1: Derivatization Reactions of this compound

Reaction TypeReagent ExampleProduct ClassEnhanced Functionality
AcylationEthanoyl chlorideN,N-disubstituted amideModified polarity, removal of basicity
AlkylationMethyl iodideTertiary amineIncreased steric bulk, altered basicity
SulfonylationBenzenesulfonyl chlorideSulfonamideStable, neutral derivative

Intermolecular Interactions and Complexation Behavior

The structural features of this compound—specifically the N-H bond and the nitrogen lone pair—dictate its ability to engage in various non-covalent interactions that govern its physical properties and complexation behavior.

Hydrogen Bonding Networks

As a secondary amine, this compound can participate in intermolecular hydrogen bonding. lumenlearning.com The nitrogen-bound hydrogen atom can act as a hydrogen bond donor, while the lone pair of electrons on the electronegative nitrogen atom serves as a hydrogen bond acceptor. quora.comscience-revision.co.uk This dual role allows molecules of this compound to form associative networks, although these are generally weaker than those found in primary amines, which possess two N-H bonds. scienceready.com.aulibretexts.org

The presence of bulky alkyl groups—the isopropyl and the n-octyl chains—introduces significant steric hindrance around the nitrogen center. This bulkiness can disrupt the formation of extensive, well-ordered hydrogen-bonded chains, leading to a lower boiling point compared to a linear secondary amine of similar molecular weight. stackexchange.com Despite this, hydrogen bonding remains a key intermolecular force, influencing properties such as viscosity and surface tension. Furthermore, this compound can act as a hydrogen bond acceptor with protic solvents like water, contributing to its solubility. libretexts.org

Coordination Chemistry with Metal Centers

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base and a ligand in coordination complexes with metal ions. wikipedia.org The amine can donate its electron pair to an empty orbital of a metal center, forming a coordinate covalent bond. youtube.com

The coordination of secondary amines to metal centers is a well-established phenomenon. wikipedia.org this compound can react with various metal salts to form stable complexes. The nature of the resulting complex, including its geometry and stability, is influenced by several factors:

The Metal Ion: The size, charge, and electronic configuration of the metal ion are critical. Hard metal ions tend to form stronger bonds with the relatively hard nitrogen donor atom.

Steric Hindrance: The bulky isopropyl and n-octyl groups can influence the coordination number of the metal center and the stoichiometry of the resulting complex. researchgate.net They may prevent the coordination of a large number of ligands around a single metal ion.

Reaction Conditions: The solvent, temperature, and presence of counter-ions can all affect the final structure of the coordination compound.

For example, reaction with metal halides like copper(II) chloride could lead to the formation of a neutral complex where the amine ligands coordinate to the copper center. youtube.com The study of such complexes is integral to fields like catalysis and materials science, where the ligand's structure can be tuned to control the metal center's reactivity. core.ac.uk

Table 2: Hypothetical Coordination Complexes of this compound

Metal CenterPotential Ligand-to-Metal RatioPossible Complex StructureKey Experimental Observations
Copper(II)2:1[Cu(this compound)₂Cl₂]Color change in solution, potential precipitation of a solid complex.
Zinc(II)2:1[Zn(this compound)₂Br₂]Formation of a colorless, crystalline solid.
Platinum(II)4:1[Pt(this compound)₄]²⁺Formation of a square planar complex with appropriate counter-ions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like Isopropyl-n-octyl-amine, offering detailed insights into the chemical environment of each atom.

High-Resolution 1H and 13C NMR Applications

High-resolution 1H and 13C NMR are fundamental in establishing the basic carbon-hydrogen framework of this compound.

In the 1H NMR spectrum , the proton attached to the nitrogen (N-H) of a secondary amine typically appears as a broad singlet in the range of 0.5-5.0 ppm, with its exact chemical shift being dependent on concentration and solvent due to hydrogen bonding. libretexts.org The protons on the carbons directly bonded to the nitrogen are deshielded and are expected to resonate in the range of 2.3-3.0 ppm. libretexts.org For this compound, this would correspond to the methine proton of the isopropyl group and the methylene (B1212753) protons of the n-octyl chain adjacent to the nitrogen. The remaining protons of the isopropyl and n-octyl groups would appear further upfield, with the terminal methyl groups exhibiting the highest shielding. docbrown.info The addition of D2O would lead to the disappearance of the N-H signal, confirming its identity. libretexts.org

The 13C NMR spectrum provides complementary information on the carbon skeleton. Carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and typically appear in the 10-65 ppm range. libretexts.org Therefore, the methine carbon of the isopropyl group and the first methylene carbon of the n-octyl chain are expected in this region. The other aliphatic carbons of the n-octyl and isopropyl groups will resonate at higher fields.

Predicted 1H and 13C NMR Chemical Shifts for this compound:

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
N-H0.5 - 5.0 (broad s)-
Isopropyl-CH2.5 - 3.0 (septet)45 - 55
Isopropyl-CH31.0 - 1.2 (d)20 - 25
n-Octyl-CH2 (α)2.4 - 2.8 (t)40 - 50
n-Octyl-CH2 (β)1.4 - 1.6 (quintet)30 - 35
n-Octyl-(CH2)51.2 - 1.4 (m)22 - 32
n-Octyl-CH30.8 - 0.9 (t)13 - 15

Note: s = singlet, d = doublet, t = triplet, quintet = quintet, septet = septet, m = multiplet. Predicted values are based on general ranges for similar aliphatic amines.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity within this compound, advanced 2D NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (1H-1H) couplings within the molecule. sdsu.edu For this compound, cross-peaks would be observed between the isopropyl methine proton and the isopropyl methyl protons. Similarly, the protons of the n-octyl chain would show correlations between adjacent methylene groups, allowing for a "walk" along the carbon chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon it is attached to, providing a definitive assignment of the carbon skeleton based on the proton assignments. epfl.ch An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the N-H proton and the adjacent carbons of both the isopropyl and n-octyl groups. It would also reveal correlations between the isopropyl methine proton and the n-octyl α-carbon, and vice versa, confirming the N-substitution pattern. youtube.com

Solid-State NMR Characterization

While typically analyzed in solution, this compound can also be characterized in the solid state using solid-state NMR (ssNMR). This technique provides information about the molecular structure and dynamics in a solid material. wikipedia.org Due to the anisotropic nature of nuclear spin interactions in the solid state, ssNMR spectra are generally broad. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow the spectral lines and improve resolution. wikipedia.org ssNMR could be used to study the conformation of this compound in a crystalline or amorphous solid state, and to investigate intermolecular interactions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and gaining insights into the conformational properties of molecules.

Functional Group Analysis and Conformational Insights

For this compound, a secondary amine, IR and Raman spectroscopy would provide characteristic vibrational signatures.

N-H Vibrations: A key feature for a secondary amine is the N-H stretching vibration, which appears as a single, typically weak to medium intensity band in the region of 3350-3310 cm-1 in the IR spectrum. orgchemboulder.comorgchemboulder.com The N-H bending vibration may sometimes be observed around 1650-1580 cm-1, though it is often weak for secondary amines. orgchemboulder.com A broad N-H wagging band can also be seen in the 910-665 cm-1 region. orgchemboulder.com

C-H Vibrations: The C-H stretching vibrations of the isopropyl and n-octyl groups would appear in the 2850-3000 cm-1 region. rockymountainlabs.com

C-N Vibrations: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm-1 range. orgchemboulder.comorgchemboulder.com

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Frequency Range (cm-1) Expected Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend1650 - 1580Weak/Often Absent
C-N Stretch1250 - 1020Medium to Weak
N-H Wag910 - 665Broad, Medium

The combination of IR and Raman spectroscopy can provide a more complete picture, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In Situ Spectroscopic Monitoring of Reactions

Both IR and Raman spectroscopy can be employed for the in situ monitoring of reactions involving this compound. youtube.com For example, in a reaction where the secondary amine is a reactant, the disappearance of the characteristic N-H stretching band could be monitored over time to follow the reaction progress. Similarly, the formation of new functional groups would lead to the appearance of new characteristic bands. This real-time analysis is valuable for understanding reaction kinetics and mechanisms. youtube.com For instance, the reaction of this compound with an electrophile could be monitored by observing the decrease in the N-H and C-N stretching frequencies of the reactant and the emergence of new bands corresponding to the product.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of compounds. For amines, specific fragmentation patterns are often observed. libretexts.orgjove.comwhitman.edu

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. For this compound (C11H25N), the exact mass can be calculated. However, without experimental data from HRMS analysis of this specific compound, it is not possible to present research findings on its molecular formula determination.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to fragment ions and analyze the resulting patterns, offering detailed structural insights. For secondary amines like this compound, the "nitrogen rule" would apply, predicting an odd nominal mass for the molecular ion. libretexts.orgopenstax.org The primary fragmentation pathway for alkylamines is typically alpha-cleavage, leading to the formation of resonance-stabilized iminium ions. jove.comopenstax.org In the case of this compound, two potential alpha-cleavage events could occur, resulting in the loss of a propyl or a heptyl radical. The relative abundance of the resulting fragment ions would provide clues about the structure. However, without actual MS/MS data, a specific fragmentation table cannot be generated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a widely used technique for separating and identifying volatile compounds. nih.govbaua.de The analysis of amines by GC-MS can sometimes be challenging due to their polarity. chromatographyonline.com Often, derivatization techniques are employed to improve chromatographic behavior. h-brs.de A GC-MS analysis of this compound would yield a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum that could be compared to spectral libraries for identification. Unfortunately, no published GC-MS studies for this specific amine are available.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph would produce a unique diffraction pattern. As with other crystallographic methods, no PXRD studies on this compound have been published.

The structural confirmation and analysis of this compound at various interfaces and in complex matrices necessitate the use of sophisticated analytical instrumentation.

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques are crucial for understanding the behavior of this compound on different substrates, which is vital in applications such as surface modification and adhesion science.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of a material's surface. However, direct identification of specific amine functionalities can be challenging due to the similar binding energies of various nitrogen-containing groups. fu-berlin.de Chemical Derivatization XPS (CD-XPS) overcomes this limitation by tagging the amine group with a reagent that contains a unique elemental marker, which is not originally present on the surface. fu-berlin.de

For the analysis of a secondary amine like this compound, a derivatizing agent that selectively reacts with the N-H bond is required. While many reagents are available for primary amines, specific derivatization for secondary amines in the context of XPS allows for their quantification. The reaction introduces a stoichiometric amount of the marker element, enabling the calculation of the surface concentration of the secondary amine.

Illustrative Derivatization Reaction:

A suitable derivatization agent would be introduced to the surface containing this compound. The reaction would proceed as follows (using a hypothetical fluorine-containing reagent as an example):

(CH₃)₂CH-NH-C₈H₁₇ + R-CF₃ → (CH₃)₂CH-N(C₈H₁₇)-R-CF₃

The high-resolution F 1s peak in the resulting XPS spectrum would then be used to quantify the amount of derivatized this compound on the surface. The table below illustrates the expected binding energies in a hypothetical CD-XPS analysis.

Element Orbital Binding Energy (eV) Interpretation
C1s~285.0Aliphatic carbon in isopropyl and octyl groups
N1s~400.0Nitrogen of the amine group
F1s~689.0Fluorine from the derivatizing agent
O1s~532.0Adventitious surface oxygen
Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost atomic or molecular layers of a solid. eag.comcarleton.edu A pulsed primary ion beam sputters secondary ions from the sample surface, which are then analyzed based on their mass-to-charge ratio. eag.com This technique is particularly valuable for detecting trace amounts of organic contaminants, such as amines, on surfaces. researchgate.net

In the analysis of this compound, ToF-SIMS can provide detailed information about its presence, distribution, and fragmentation pattern on a surface. The high mass resolution of ToF-SIMS allows for the differentiation of various organic species. nasa.gov

Expected ToF-SIMS Fragments for this compound:

The ToF-SIMS spectrum of this compound would be expected to show characteristic fragments corresponding to the parent molecule and its various substructures. The table below lists some plausible fragments and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Structure m/z (amu)
[M+H]⁺[(CH₃)₂CH-NH₂⁺-C₈H₁₇]158.2
[M-CH₃]⁺[CH₃CH-NH⁺-C₈H₁₇]142.2
[C₈H₁₇]⁺Octyl group113.1
[C₃H₈N]⁺Isopropylamine (B41738) fragment58.1
Note: The molecular weight of this compound is 157.31 g/mol . The m/z values are for the most abundant isotope of each element.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. However, aliphatic amines like this compound lack a strong chromophore, making their detection by UV-Vis difficult. sigmaaldrich.com Pre-column derivatization is therefore employed to attach a chromophoric or fluorophoric tag to the amine, enhancing its detectability. thermofisher.com

For secondary amines, various derivatization reagents are available. For instance, 2-naphthalenesulfonyl chloride (NSCl) reacts with secondary amines to form highly fluorescent sulfonamides, which can be detected with high sensitivity. nih.gov Another common reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also imparts fluorescence to the derivative. thermofisher.com

Illustrative HPLC Method Parameters:

A reversed-phase HPLC method would typically be used for the separation of the derivatized this compound. The table below outlines a hypothetical set of parameters for such an analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Acetonitrile, B: Water with 0.1% Formic Acid
Gradient 50-90% A over 15 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence (e.g., Ex: 280 nm, Em: 340 nm for NSCl derivative)
Injection Volume 10 µL
Retention Time ~8.5 min (hypothetical)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. The analysis of volatile amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shape and adsorption on standard GC columns. restek.comrestek.com To overcome these issues, specialized columns with a basic deactivation are often employed, such as the Rtx-Volatile Amine column. restek.com

This compound, with a boiling point that allows for volatilization, is amenable to GC analysis. Direct injection can be performed, or derivatization can be used to improve its chromatographic behavior and detection limits. researchgate.net

Illustrative GC Method Parameters:

The table below presents a hypothetical set of GC parameters for the analysis of this compound.

Parameter Condition
Column Rtx-Volatile Amine, 30 m x 0.25 mm ID, 1.0 µm film
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) at 280 °C
Injection Mode Split (20:1)
Retention Time ~12.3 min (hypothetical)

Theoretical and Computational Chemistry of Isopropyl N Octyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Isopropyl-n-octyl-amine. acs.orgnih.gov By solving the Schrödinger equation for the molecule's electronic structure, we can predict a variety of its chemical attributes. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules like this compound. multidisciplinaryjournals.comijcce.ac.ir DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than many other high-level methods, allowing for the study of relatively large molecules.

For this compound, DFT calculations can be employed to determine key properties such as its optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's reactivity and kinetic stability. multidisciplinaryjournals.com

Furthermore, DFT is instrumental in calculating the energetics of the molecule, including its total energy, heats of formation, and reaction energies. arxiv.org These calculations are crucial for understanding the molecule's stability and the thermodynamics of reactions it may undergo. rsc.org Different functionals, such as B3LYP, are often used in conjunction with various basis sets (e.g., 6-31G*) to achieve a balance between accuracy and computational cost. icm.edu.plresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment1.2 D
Total Energy-550.123 Hartrees

Conformational Analysis and Isomerism

The flexibility of the n-octyl chain and the presence of the isopropyl group in this compound give rise to a complex conformational landscape. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org

Exploration of Stable Conformers and Energy Landscapes

Due to the free rotation around its single bonds, this compound can exist in numerous conformations. libretexts.org Computational methods can be used to explore the potential energy surface of the molecule to identify its stable conformers, which correspond to energy minima. acs.org The nitrogen atom in an amine is typically sp3 hybridized, leading to a trigonal pyramidal geometry. libretexts.orgpressbooks.pub

The relative energies of these conformers determine their population at a given temperature. Understanding the energy landscape is crucial for predicting the most likely shapes the molecule will adopt and how this might influence its interactions with other molecules. The interplay of steric hindrance between the bulky isopropyl and n-octyl groups and intramolecular forces will dictate the preferred conformations. lumenlearning.com

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Global Minimum0.0045
Conformer 20.5025
Conformer 31.2015
Conformer 42.0010
Others> 2.005

Rotational Spectroscopy and Computational Validation

Rotational spectroscopy is a powerful experimental technique for determining the precise three-dimensional structure of molecules in the gas phase. wikipedia.org It measures the energies of transitions between quantized rotational states. For a molecule like this compound, the rotational spectrum would be complex due to its size and the presence of multiple conformers.

Computational chemistry plays a vital role in interpreting these spectra. By calculating the rotational constants (A, B, and C) for each predicted stable conformer, a theoretical spectrum can be generated. nih.gov This theoretical spectrum can then be compared with the experimental spectrum to identify the specific conformers present in the gas phase and to validate the accuracy of the computational methods used. core.ac.ukresearchgate.net

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org For this compound, this could involve studying its synthesis, such as the nucleophilic substitution reaction between an amine and a halogenoalkane, or its participation in other chemical transformations. organic-chemistry.orgchemistrystudent.com

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. iastate.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. researchgate.net These calculations can provide a step-by-step understanding of how bonds are broken and formed during a reaction, offering insights that are often difficult to obtain experimentally. nih.govrsc.org For secondary amines, computational studies can explore various reaction pathways, such as oxidation or alkylation, and help to rationalize experimental observations. nih.govorganic-chemistry.org

Transition State Identification and Reaction Barrier Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Identifying this state and calculating the energy barrier to reach it are crucial for predicting reaction rates and mechanisms. Quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods, are employed for this purpose. These methods can model the potential energy surface of a reaction involving this compound, locating the saddle point that corresponds to the transition state.

For a hypothetical reaction involving this compound, the following table illustrates the type of data that would be generated from such calculations.

Reaction CoordinateMethodBasis SetCalculated Activation Energy (kJ/mol)
N-H bond cleavageDFT (B3LYP)6-31G*Data not available
Nucleophilic attackMP2aug-cc-pVTZData not available

Solvent Effects on Reactivity

The surrounding solvent can significantly influence the rate and pathway of a chemical reaction. nih.gov Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions.

The study of solvent effects on the reactivity of this compound would involve calculating reaction barriers in various solvents. The results would indicate how the polarity and hydrogen-bonding capability of the solvent stabilize or destabilize the reactants, transition state, and products.

SolventDielectric ConstantReaction Rate Constant (relative to gas phase)
Gas Phase11
n-Hexane1.88Data not available
Dichloromethane8.93Data not available
Water80.1Data not available

This table illustrates the expected trend of solvent effects on a hypothetical reaction. Specific data for this compound is not available in the provided search results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms and molecules. nih.gov This technique allows for the study of the time-dependent behavior of this compound in different environments.

Intermolecular Interactions in Condensed Phases

In liquid or solid phases, this compound molecules interact with each other through various non-covalent forces, including van der Waals forces and, if applicable, hydrogen bonding. MD simulations can reveal the nature and strength of these interactions. mdpi.com By analyzing the radial distribution functions (RDFs) from a simulation, it is possible to determine the average distances between different atoms and thus infer the local structure of the condensed phase.

For this compound, one would expect the long octyl chains to exhibit significant dispersion forces, leading to hydrophobic interactions. mdpi.com The secondary amine group can act as both a hydrogen bond donor and acceptor, though the steric hindrance from the isopropyl and octyl groups might influence its hydrogen bonding capacity.

Solvent-Solute Dynamics

MD simulations are particularly powerful for studying the interactions between a solute, such as this compound, and the surrounding solvent molecules. These simulations can track the movement of both solute and solvent molecules over time, providing insights into solvation structure, diffusion, and the dynamics of solvent exchange around the solute. The analysis of these simulations can reveal how the solvent organizes itself around the amine and how this organization fluctuates with time.

Structure-Reactivity Relationship Modeling

Understanding how the structure of a molecule influences its reactivity is a cornerstone of chemistry. Computational methods offer quantitative ways to establish these relationships.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity or property. nih.gov While often used in drug design, QSAR can also be applied in non-biological contexts, such as predicting the physical properties or reactivity of chemicals. nih.gov

Prediction of Chemical Behavior based on Electronic and Steric Factors

The chemical behavior of this compound is fundamentally governed by the interplay of electronic and steric effects originating from its molecular structure. The nitrogen atom, with its lone pair of electrons, is the primary center of reactivity, functioning as a Brønsted-Lowry base and a nucleophile. chemistrystudent.comcrunchchemistry.co.uk The attached isopropyl and n-octyl groups modulate the availability and accessibility of this lone pair, thereby influencing the compound's reactivity profile. chemistryguru.com.sglibretexts.org Computational chemistry provides powerful tools to dissect these factors and predict the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

Electronic Effects

The primary electronic influence on the nitrogen atom in this compound stems from the inductive effect of the two alkyl substituents. Both the isopropyl and the n-octyl groups are electron-donating, pushing electron density towards the nitrogen atom. chemistrystudent.comcrunchchemistry.co.uk This positive inductive effect increases the electron density on the nitrogen, making its lone pair more available for donation to an electrophile or for accepting a proton. chemistryguru.com.sglibretexts.org Consequently, this compound is predicted to be a stronger base than a primary amine like n-octylamine, and significantly more basic than ammonia (B1221849). chemistrystudent.comcrunchchemistry.co.uk

Quantum chemical calculations can quantify these electronic effects. Key descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the charge distribution on the nitrogen atom, and the proton affinity can be calculated to predict basicity and nucleophilicity. researchgate.netresearchgate.net A higher HOMO energy indicates that the electrons are less tightly held and more readily available to participate in a reaction, correlating with increased basicity and nucleophilicity. researchgate.net

Table 1: Predicted Electronic Properties of this compound and Related Amines

CompoundPredicted HOMO Energy (eV)Predicted Charge on Nitrogen (e)Predicted Gas-Phase Basicity (kJ/mol)
Ammonia-10.7-0.98854
n-Octylamine-9.8-1.02905
Isopropylamine (B41738)-9.7-1.03896
This compound -9.5 -1.05 935

Note: The values for this compound are hypothetical and extrapolated based on general trends for secondary amines and the additivity of alkyl group effects. Actual values would require specific quantum chemical calculations.

The data in Table 1 illustrates the expected trend. As more electron-donating alkyl groups are added to the nitrogen atom, the HOMO energy is expected to increase, the negative charge on the nitrogen is predicted to become more pronounced, and the gas-phase basicity is anticipated to rise. These computational predictions suggest that this compound will readily react with acids to form ammonium (B1175870) salts and will be an effective nucleophile in substitution reactions. lumenlearning.commsu.edu

Steric Factors

While electronic effects enhance the reactivity of the nitrogen atom, steric hindrance from the bulky alkyl groups can counteract this by physically obstructing the path of an approaching electrophile or solvent molecules. chemistryguru.com.sglibretexts.org The n-octyl group, being a long, flexible chain, can adopt various conformations, some of which may shield the nitrogen atom. However, the isopropyl group is significantly more sterically demanding in the immediate vicinity of the nitrogen due to its branched structure. libretexts.orgresearchgate.net

This steric bulk can influence reaction rates and equilibria. For instance, while electronically more basic, secondary amines can sometimes exhibit lower basicity in solution compared to primary amines if the bulky substituents hinder the solvation and stabilization of the resulting protonated ammonium ion. libretexts.org Similarly, in nucleophilic substitution reactions, the bulky isopropyl group can slow down the reaction rate by impeding the approach of the amine to an electrophilic carbon center. libretexts.org

Computational modeling can predict the steric environment around the nitrogen atom by calculating steric parameters and mapping the molecular electrostatic potential surface. These models can visualize regions of high and low electron density and identify areas where steric clash is likely to occur, thereby predicting the regioselectivity and stereoselectivity of reactions.

Table 2: Predicted Steric and Reactivity Parameters for this compound

ParameterPredicted ValueImplication for Chemical Behavior
Cone Angle (Tolman)~135°Moderate steric hindrance around the nitrogen atom.
Accessibility of Nitrogen Lone PairReduced compared to primary aminesMay lead to slower reaction rates with bulky electrophiles.
Favored Reaction TypeReactions with smaller electrophilesSteric hindrance may disfavor reactions with sterically demanding substrates.

Note: The values presented are estimations based on the known steric properties of isopropyl and n-octyl groups. Precise computational analysis would be required for accurate predictions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl-n-octyl-amine, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodology : Begin with nucleophilic substitution or reductive amination, using isopropylamine and 1-bromooctane as precursors. Optimize solvent polarity (e.g., ethanol vs. THF), temperature (60–100°C), and catalyst (e.g., K2CO3 or NaBH4) to improve yield . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data : PubChem-derived InChIKey (e.g., ORZBDKMLKMMQES-UHFFFAOYSA-N for analogous amines) ensures structural verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use <sup>1</sup>H NMR (δ 0.8–1.5 ppm for methyl/isopropyl groups, δ 2.5–3.0 ppm for amine protons) and <sup>13</sup>C NMR (alkyl carbons at 10–35 ppm, amine-bearing carbons at 40–55 ppm). Confirm molecular ion peaks via high-resolution MS (e.g., [M+H]<sup>+</sup> at m/z 186.2). IR spectroscopy can validate N-H stretches (3300–3500 cm<sup>−1</sup>) .
  • Validation : Cross-reference spectral data with PubChem entries for structurally similar amines (e.g., N-benzyloctan-2-amine) .

Q. How can researchers assess the purity of Isopropyl-n-ooctyl-amine, and what analytical thresholds are acceptable for pharmacological studies?

  • Methodology : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–220 nm). Acceptable purity thresholds: ≥95% for in vitro assays, ≥98% for in vivo studies. Quantify impurities via integration of chromatogram peaks .
  • Data Interpretation : Compare retention times with commercial standards (if available) and validate using mass spectrometry .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data of this compound across different studies?

  • Methodology : Conduct a meta-analysis of existing data, focusing on variables such as:

  • Experimental design : Cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature).
  • Compound stability : Assess degradation under storage conditions (e.g., light, humidity) via accelerated stability studies .
  • Statistical rigor : Apply ANOVA or t-tests to evaluate significance of conflicting results .
    • Case Study : For analogous amines (e.g., cyclopropyl derivatives), discrepancies in IC50 values were traced to solvent effects (DMSO vs. aqueous buffers) .

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

  • Methodology : Use density functional theory (DFT) to model electron density maps and identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate reaction pathways (e.g., SN2 mechanisms) .
  • Validation : Compare predicted activation energies with experimental kinetics data (e.g., Arrhenius plots) .

Q. How can researchers design comparative studies to evaluate this compound against structurally similar amines in biological systems?

  • Methodology :

  • Structural analogs : Select compounds with variations in alkyl chain length (e.g., n-hexyl vs. n-octyl) or substituents (e.g., cyclopropyl vs. benzyl) .
  • Biological endpoints : Measure binding affinity (e.g., via SPR), cytotoxicity (MTT assay), and metabolic stability (microsomal incubation) .
  • Data normalization : Express results as fold-changes relative to a positive control (e.g., cisplatin for cytotoxicity) .

Methodological Guidelines

  • Data Presentation : Use tables to compare synthetic yields, spectral data, and bioactivity metrics (e.g., IC50, EC50). Ensure all figures include error bars and statistical annotations .
  • Ethical Reporting : Disclose solvent purity, equipment calibration dates, and any modifications to published protocols .
  • Critical Analysis : In discussion sections, address limitations (e.g., narrow substrate scope in synthesis) and propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.